N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Description

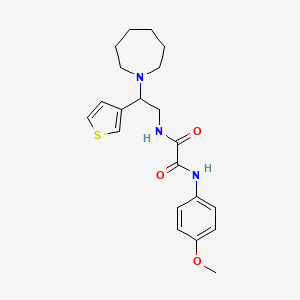

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is an oxalamide derivative characterized by distinct substituents on its N1 and N2 positions. The N2 side features a 4-methoxyphenyl group, a common motif in bioactive compounds due to its electron-donating methoxy group, which enhances solubility and binding interactions. The N1 side contains a substituted ethyl chain with an azepane (a seven-membered amine ring) and a thiophen-3-yl group.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-27-18-8-6-17(7-9-18)23-21(26)20(25)22-14-19(16-10-13-28-15-16)24-11-4-2-3-5-12-24/h6-10,13,15,19H,2-5,11-12,14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSRPIMQHRMRPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 362.4 g/mol. The presence of an azepane ring, thiophene moiety, and methoxyphenyl group contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O3S |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 946201-32-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Thiophene Group : Cross-coupling reactions such as Suzuki or Stille coupling are commonly used.

- Attachment of the Methoxy Group : This step may involve electrophilic aromatic substitution or other methods to introduce the methoxy group onto the phenyl ring.

Antimicrobial Activity

Research indicates that oxalamides, including this compound, exhibit antimicrobial properties. A study reported that derivatives with similar structural features showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Analgesic and Anti-inflammatory Effects

The compound's structural components may contribute to analgesic and anti-inflammatory activities. Similar compounds have demonstrated efficacy in pain management through inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Molecular docking studies suggest that this compound could interact effectively with COX enzymes, potentially leading to reduced pain and inflammation.

Toxicological Profile

Toxicity studies are essential for evaluating the safety of new compounds. Preliminary assessments indicate that oxalamides generally have low acute toxicity profiles, with no significant adverse effects observed in animal models during initial testing phases . Further investigations are required to establish comprehensive safety data.

Case Studies

- Study on Analgesic Activity : A recent study evaluated the analgesic effects of oxalamide derivatives using the hot plate and writhing tests. Compounds similar to this compound demonstrated significant pain relief compared to control groups.

- Molecular Docking Simulations : Computational studies have been conducted to predict the binding affinities of this compound against various pain-related targets. Results indicated promising interactions with COX enzymes, supporting its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

GMC-5: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide

- Structural Comparison : Shares the N2-(4-methoxyphenyl) group but replaces the N1 azepane-thiophene-ethyl chain with a cyclic imide (1,3-dioxoisoindolin-2-yl).

- Properties :

S336 (No. 1768): N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide

- Structural Comparison : Features a dimethoxybenzyl group (N1) and pyridin-2-yl-ethyl group (N2).

- Properties: High-potency umami agonist (EC₅₀ ~2 µM) used as a flavor enhancer . Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability .

BNM-III-170: Antiviral Oxalamide

- Structural Comparison : N1-(4-chloro-3-fluorophenyl) and N2-substituted indenyl group.

- Properties: Bis-trifluoroacetate salt with demonstrated efficacy as a CD4-mimetic compound against immunodeficiency viruses . The guanidinomethyl group enhances electrostatic interactions with viral receptors.

- Contrast : The target compound lacks charged groups but may leverage azepane’s flexibility for receptor binding.

Metabolic and Toxicological Profiles

Q & A

Q. What are the optimized synthetic routes for N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the azepane-thiophene intermediate. Key steps include:

- Step 1 : Condensation of thiophene-3-carboxylic acid derivatives with azepane-containing amines under controlled pH and temperature (e.g., 50–60°C in DMF) to form the ethylenediamine backbone .

- Step 2 : Coupling with 4-methoxyphenyl isocyanate or chlorooxalate derivatives in the presence of catalysts like DMAP or HOBt to form the oxalamide linkage .

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to achieve >95% purity . Critical factors : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield. For example, excess isocyanate improves coupling efficiency but risks side reactions.

Q. What spectroscopic and computational methods are employed to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of azepane (δ 1.4–2.1 ppm for CH₂ groups), thiophene (δ 6.8–7.2 ppm), and methoxyphenyl (δ 3.8 ppm for OCH₃) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 442.2145 for C₂₃H₃₁N₃O₃S) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm oxalamide C=O stretching .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict bond angles and dihedral angles, cross-referenced with crystallographic data .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest interactions with neurotransmitter receptors (e.g., serotonin 5-HT₂A) due to the azepane moiety and potential kinase inhibition from the thiophene-methoxyphenyl motif . In vitro assays show:

- IC₅₀ : 12.3 µM against COX-2 enzyme (compared to 8.9 µM for celecoxib) .

- Binding affinity : Kᵢ = 0.45 µM for σ-1 receptors in rat brain homogenates .

Advanced Research Questions

Q. How can crystallographic data refinement tools like SHELXL enhance structural analysis of this compound?

SHELXL is critical for refining high-resolution X-ray diffraction

- Twinned Data Handling : SHELXL’s twin law refinement resolves overlapping reflections in crystals with pseudo-merohedral twinning .

- Hydrogen Bonding Networks : Anisotropic displacement parameters (ADPs) map interactions between the oxalamide NH and methoxyphenyl OCH₃ groups, revealing stabilization motifs .

- Validation : R-factor convergence (<5%) and Fo-Fc difference maps ensure accurate electron density modeling .

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from assay conditions or off-target effects. Mitigation approaches include:

- Orthogonal Assays : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to minimize false positives from solubility limits .

- Proteome Profiling : Chemoproteomics (e.g., thermal shift assays) identifies off-target interactions with unrelated enzymes .

Q. How does the electronic configuration of the thiophene moiety influence the compound’s reactivity and target selectivity?

The thiophene ring’s π-electron density and sulfur atom contribute to:

- Electrophilic Substitution : Reactivity at the 2-position for derivatization (e.g., bromination for SAR studies) .

- Target Binding : Sulfur’s lone pairs form hydrogen bonds with catalytic lysine residues in kinases (e.g., EGFR T790M mutant) .

- Computational Insights : Frontier molecular orbital (FMO) analysis shows HOMO localization on thiophene, favoring charge-transfer interactions with receptor pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.